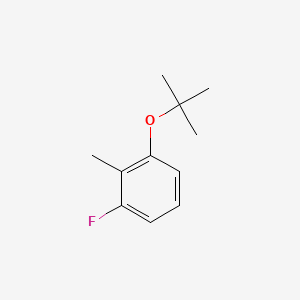
2-(tert-Butoxy)-6-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-6-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butoxy)-6-fluorotoluene can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxy)-6-fluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted toluene derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butoxy)-6-fluorotoluene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-6-fluorotoluene involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can enhance the compound’s stability and reactivity by affecting the electronic distribution within the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar to potassium tert-butoxide, used as a strong base.
Uniqueness
2-(tert-Butoxy)-6-fluorotoluene is unique due to the presence of both the tert-butoxy group and the fluorine atom on the toluene ring. This combination imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications.
Propiedades
Fórmula molecular |
C11H15FO |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
1-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
MJOVNPSQEYEFTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


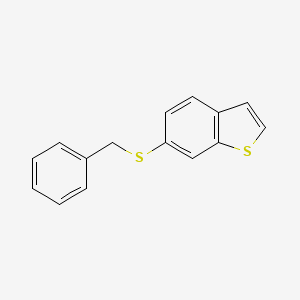
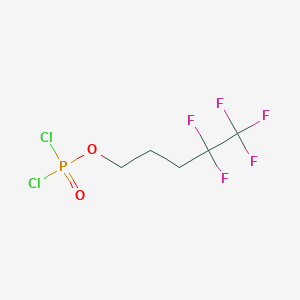
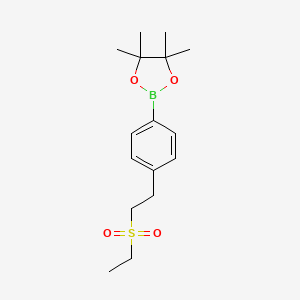
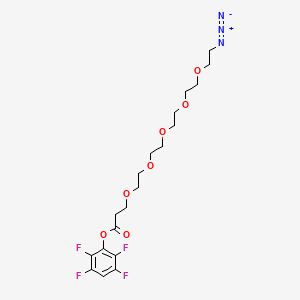
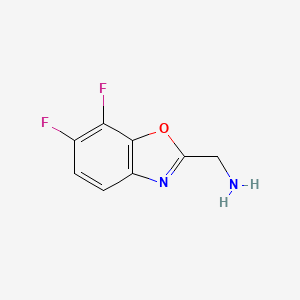
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
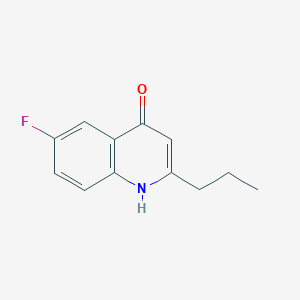
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
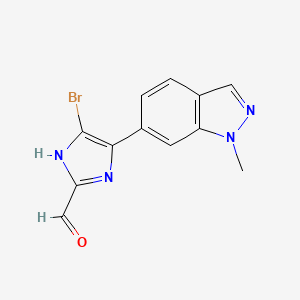
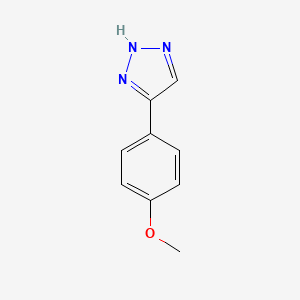


![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
